4-Methoxy-1-trifluoromethyl-indan-1-ol is a chemical compound with the molecular formula and a molecular weight of 232.20 g/mol. This compound is notable for its unique trifluoromethyl group, which imparts significant biological activity and chemical reactivity. The compound is classified under indanols, which are derivatives of indane, a bicyclic hydrocarbon. Its structure features a methoxy group and a trifluoromethyl substituent, which are known to enhance the lipophilicity and bioactivity of organic compounds.
The synthesis of 4-methoxy-1-trifluoromethyl-indan-1-ol can be achieved through various methods, primarily focusing on the construction of the indan core followed by functionalization. Key synthetic routes include:
The molecular structure of 4-methoxy-1-trifluoromethyl-indan-1-ol can be described as follows:
COC1=CC=CC2=C1CCC2(C(F)(F)F)O
The structural representation reveals a bicyclic system with an alcohol functional group at one end and a trifluoromethyl group at the other, contributing to its unique properties and reactivity.
4-Methoxy-1-trifluoromethyl-indan-1-ol participates in several chemical reactions:
The mechanism of action for 4-methoxy-1-trifluoromethyl-indan-1-ol involves its interaction with biological targets, particularly in medicinal chemistry:
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties .
The physical and chemical properties of 4-methoxy-1-trifluoromethyl-indan-1-ol include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.20 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
Boiling Point | Not specified |
Melting Point | Not specified |
These properties suggest that the compound is stable under standard laboratory conditions but may require specific handling due to its chemical reactivity.
4-Methoxy-1-trifluoromethyl-indan-1-ol has several scientific applications:
CAS No.: 525-82-6
CAS No.: 24622-61-5
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: